1-((4,5-Dihydrothiazol-2-yl)thio)-3-methylbutan-2-amine hydrochloride
Overview
Description
The compound “1-((4,5-Dihydrothiazol-2-yl)thio)-3-methylbutan-2-amine hydrochloride” is a derivative of thiazole, which is a heterocyclic compound containing a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are known to have diverse biological activities .
Molecular Structure Analysis
The molecular formula of the compound is C7H15ClN2S2 . The structure likely includes a thiazole ring, a butan-2-amine group, and a hydrochloride group .Physical and Chemical Properties Analysis
The molecular weight of the compound is 226.79 . Other physical and chemical properties are not specified in the retrieved data.Scientific Research Applications
Modulation of Nitric Oxide Synthase
- Compounds derived from 1-((4,5-Dihydrothiazol-2-yl)thio)-3-methylbutan-2-amine hydrochloride have been explored for their potential to modulate nitric oxide synthase (NOS). These compounds are significant in therapy for diseases such as cancer. Notably, N-(3-aminomethylphenyl)thiourea and 2-(3-aminomethylphenylamino)-4,5-dihydrothiazole have shown modest inhibitory activity against NOS (Goodyer et al., 2003).
Generation of Structurally Diverse Compounds
- This compound has been used as a starting material for alkylation and ring closure reactions, generating a library of structurally diverse compounds. These derivatives have potential applications across various fields of chemistry and pharmacology (Roman, 2013).
Synthesis of Tebipenem Pivoxil's Side Chain
- It has been instrumental in synthesizing the side chain of tebipenem pivoxil, an antibiotic. The method used enhances the yield and reduces the production cost, demonstrating its utility in pharmaceutical synthesis (Zhu Shao-xuan, 2012).
Antimicrobial Activity
- Derivatives containing the thiazole moiety, synthesized from this compound, have shown antimicrobial activity. This underscores its relevance in developing new therapeutic agents (Abdelhamid et al., 2010).
Synthesis of Thiazol-2(3H)-imine Derivatives
- A facile and efficient method has been developed for synthesizing thiazol-2(3H)-imine derivatives from this compound. These derivatives have potential applications in various fields of synthetic and medicinal chemistry (Elsawah et al., 2020).
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo various reactions, potentially interacting with biological targets in diverse ways .
Biochemical Pathways
Thiazole compounds have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.
Result of Action
Thiazole compounds have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole compounds in various solvents suggests that the compound’s action may be influenced by the surrounding environment.
Biochemical Analysis
Biochemical Properties
1-((4,5-Dihydrothiazol-2-yl)thio)-3-methylbutan-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure allows it to participate in electrophilic and nucleophilic substitution reactions . This compound has been shown to interact with enzymes such as superoxide dismutase and glutathione peroxidase, which are crucial for oxidative stress response . Additionally, it may bind to proteins involved in cell signaling pathways, influencing their activity and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the activity of transcription factors, leading to changes in gene expression profiles. It also impacts cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell proliferation. Additionally, it can modulate the expression of genes involved in cell cycle regulation, apoptosis, and stress response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability under certain conditions but may degrade under others . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity. Its stability and degradation products need to be carefully monitored to ensure consistent experimental outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit therapeutic effects, such as reducing oxidative stress and modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can further influence cellular function. This compound can affect metabolic flux by altering the activity of key metabolic enzymes, thereby impacting the levels of metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and function, as it may preferentially accumulate in certain tissues or organelles.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its precise mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-3-methylbutan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S2.ClH/c1-6(2)7(9)5-12-8-10-3-4-11-8;/h6-7H,3-5,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXYADAEEWDSGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CSC1=NCCS1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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